molecular formula C4H7O3- B1227057 4-Hydroxybutanoate CAS No. 1320-61-2

4-Hydroxybutanoate

Cat. No.: B1227057
CAS No.: 1320-61-2
M. Wt: 103.1 g/mol
InChI Key: SJZRECIVHVDYJC-UHFFFAOYSA-M

Description

4-hydroxybutyrate is a 4-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-hydroxybutyric acid. It has a role as an anaesthesia adjuvant and an intravenous anaesthetic. It is a short-chain fatty acid anion, a hydroxy fatty acid anion and a 4-hydroxy monocarboxylic acid anion. It derives from a butyrate. It is a conjugate acid of a 4-hydroxybutyric acid.

Q & A

Q. What are the recommended methods for synthesizing 4-Hydroxybutanoate in laboratory settings?

Category: Basic
Answer:
this compound (GHB) is commonly synthesized via esterification or reduction pathways. For example, the oxidation of γ-butyrolactone under controlled acidic or alkaline conditions can yield 4-hydroxybutanoic acid, which is subsequently neutralized to form the sodium salt . Alternatively, enzymatic reduction of succinic semialdehyde using dehydrogenase enzymes provides a biologically relevant route, though this requires precise pH control (6.8–7.2) and cofactor regeneration systems (e.g., NADPH) . Purification typically involves vacuum distillation (boiling point: 295.6°C) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers resolve discrepancies in the reported biological activity of this compound derivatives across different studies?

Category: Advanced
Answer:
Discrepancies in biological activity data often arise from variations in experimental design, such as differences in cell lines, animal models, or dosing regimens. To address this, researchers should:

  • Conduct systematic reviews to identify confounding variables (e.g., solvent used, purity of compounds) .
  • Replicate key experiments under standardized conditions, ensuring consistent measurement of dependent variables (e.g., receptor binding affinity, metabolic half-life) .
  • Apply multivariate statistical analysis to isolate the impact of structural modifications (e.g., ester vs. free acid forms) on activity .
    For instance, contradictory neuropharmacological effects may stem from differences in blood-brain barrier permeability across models, necessitating parallel in vitro and in vivo assays .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Category: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (δ 1.8–2.2 ppm for methylene protons adjacent to the hydroxyl group; δ 4.1 ppm for hydroxyl proton) and 13^{13}C NMR (δ 176 ppm for the carboxyl carbon) confirm functional groups and stereochemistry .
  • FT-IR Spectroscopy : Absorption bands at 3300–3500 cm1^{-1} (O-H stretch) and 1700–1720 cm1^{-1} (C=O stretch) validate the presence of hydroxyl and carboxyl moieties .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode ([M-H]^- at m/z 103) ensures molecular weight verification and detects impurities .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

Category: Advanced
Answer:
this compound’s hygroscopic nature and susceptibility to oxidation require:

  • pH Stabilization : Buffering solutions to pH 7.4–8.0 to minimize acid-catalyzed degradation .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability .
  • Antioxidant Additives : Incorporating 0.01% w/v ascorbic acid or nitrogen gas purging prevents radical-mediated oxidation .
    Stability should be monitored via HPLC (C18 column, 210 nm detection) at 0, 24, and 48-hour intervals .

Q. How do researchers purify this compound from reaction mixtures?

Category: Basic
Answer:
Purification methods depend on the synthesis route:

  • Distillation : Fractional distillation under reduced pressure (boiling point: 295.6°C) isolates the compound from low-boiling byproducts .
  • Recrystallization : Ethanol/water (1:3 v/v) mixtures yield crystalline forms with >99% purity, verified by melting point analysis (>70°C) .
  • Chromatography : Reverse-phase HPLC (acetonitrile/water gradient) separates polar impurities, particularly in enzymatic synthesis pathways .

Q. How can experimental designs elucidate the metabolic pathways of this compound in mammalian systems?

Category: Advanced
Answer:
To map metabolic pathways:

  • Isotopic Labeling : 13^{13}C-labeled this compound tracks incorporation into the TCA cycle via succinate, analyzed via LC-MS/MS .
  • Enzyme Inhibition Studies : Co-administration with alcohol dehydrogenase inhibitors (e.g., fomepizole) identifies rate-limiting steps in oxidation .
  • In Vivo Microdialysis : Quantifies extracellular GHB levels in rodent brains to correlate pharmacokinetics with neurobehavioral effects .

Q. What are the critical parameters for reproducible synthesis of this compound esters?

Category: Basic
Answer:
Key parameters include:

  • Catalyst Selection : Acid catalysts (e.g., H2_2SO4_4) for esterification reactions, with strict temperature control (60–80°C) to avoid side reactions .
  • Solvent System : Anhydrous ethanol minimizes hydrolysis during ester formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .

Q. How should researchers address conflicting data on the neuropharmacological effects of this compound?

Category: Advanced
Answer:
Contradictory findings (e.g., neuroprotective vs. neurotoxic effects) require:

  • Dose-Response Analysis : Establishing thresholds for therapeutic (10–50 mg/kg) vs. toxic (>100 mg/kg) doses in rodent models .
  • Receptor Profiling : Radioligand binding assays (e.g., GABAB_B receptor affinity) to clarify target specificity .
  • Meta-Analysis : Pooling data from ≥10 studies to identify trends obscured by small sample sizes .

Properties

CAS No.

1320-61-2

Molecular Formula

C4H7O3-

Molecular Weight

103.1 g/mol

IUPAC Name

4-hydroxybutanoate

InChI

InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7)/p-1

InChI Key

SJZRECIVHVDYJC-UHFFFAOYSA-M

SMILES

C(CC(=O)[O-])CO

Canonical SMILES

C(CC(=O)[O-])CO

Key on ui other cas no.

1320-61-2

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Hydroxybutanoate
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4-Hydroxybutanoate
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4-Hydroxybutanoate

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